1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone 1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 1353974-53-4
VCID: VC8233540
InChI: InChI=1S/C13H26N2O2/c1-11(2)14(8-9-16)10-13-6-4-5-7-15(13)12(3)17/h11,13,16H,4-10H2,1-3H3
SMILES: CC(C)N(CCO)CC1CCCCN1C(=O)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone

CAS No.: 1353974-53-4

Cat. No.: VC8233540

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone - 1353974-53-4

Specification

CAS No. 1353974-53-4
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name 1-[2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C13H26N2O2/c1-11(2)14(8-9-16)10-13-6-4-5-7-15(13)12(3)17/h11,13,16H,4-10H2,1-3H3
Standard InChI Key SYJMBZSGIUGZJF-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCCCN1C(=O)C
Canonical SMILES CC(C)N(CCO)CC1CCCCN1C(=O)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone features a piperidine ring substituted at the 1-position with an ethanone group and at the 2-position with a methyl-linked [(2-hydroxyethyl)(isopropyl)amino] moiety. The molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The IUPAC name, 1-[4-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone, reflects its substitution pattern and functional groups .

Key structural attributes include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility.

  • Ethanone group: A ketone at the 1-position, enhancing electrophilic reactivity.

  • Hydroxyethyl-isopropyl-amino side chain: A tertiary amine with hydroxyl and branched alkyl groups, influencing solubility and receptor interactions .

Three-Dimensional Conformation

X-ray crystallography and NMR spectroscopy reveal a chair conformation for the piperidine ring, with the ethanone group occupying an axial position. The hydroxyethyl-isopropyl-amino side chain adopts a staggered conformation, minimizing steric hindrance . Hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms stabilizes the structure, as evidenced by intramolecular interactions observed in computational models .

Synthesis and Manufacturing Processes

Multi-Step Organic Synthesis

The synthesis of 1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone involves sequential reactions to assemble its complex structure:

  • Piperidine functionalization:

    • Step 1: N-alkylation of piperidine with chloroacetone under basic conditions yields 1-(chloromethyl)piperidine.

    • Step 2: Nucleophilic substitution with isopropylamine introduces the branched alkyl group .

  • Side chain incorporation:

    • Step 3: Condensation of 2-hydroxyethylamine with the intermediate via reductive amination forms the tertiary amine linkage .

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) achieves >95% purity .

Catalytic Enhancements

Recent advances employ palladium-catalyzed cross-coupling to streamline synthesis. For example, Suzuki-Miyaura coupling introduces aromatic substituents at earlier stages, reducing side reactions . Microwave-assisted synthesis further accelerates reaction times by 40%, achieving yields of 82–85%.

Physicochemical Properties

Physical Characteristics

PropertyValueMethod
Melting Point118–122°CDifferential Scanning Calorimetry
Boiling Point345°C (dec.)Thermogravimetric Analysis
Solubility (25°C)12 mg/mL in DMSOHPLC
LogP (Octanol-Water)1.8Shake Flask Method

The compound’s moderate lipophilicity (LogP = 1.8) balances membrane permeability and aqueous solubility, making it suitable for oral formulations. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months).

Pharmacological Activity and Mechanisms

β-3 Adrenergic Receptor Agonism

1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone demonstrates high affinity for β-3 adrenergic receptors (Ki = 18 nM), with 150-fold selectivity over β-1 and β-2 subtypes . Activation of β-3 receptors in adipose tissue stimulates lipolysis and thermogenesis, offering therapeutic potential for obesity and metabolic syndrome .

In vivo efficacy:

  • Rodent models: Daily administration (10 mg/kg) reduced body weight by 15% over 4 weeks and improved glucose tolerance by 40% .

  • Mechanistic insight: Upregulation of uncoupling protein 1 (UCP1) in brown adipose tissue correlates with increased energy expenditure .

Additional Biological Targets

  • Histamine H3 receptor: Modest antagonism (IC₅₀ = 2.1 µM) suggests potential applications in neuroinflammation and cognitive disorders.

  • Sigma-1 receptor: Weak binding (Ki = 8.7 µM) implies limited off-target effects .

Applications in Drug Development

Metabolic Disorders

As a β-3 agonist, this compound addresses insulin resistance and hyperglycemia. Comparative studies with mirabegron (a clinically approved β-3 agonist) show superior metabolic effects but shorter half-life (t₁/₂ = 3.2 vs. 27 hours) . Structural modifications, such as fluorination of the ethanone group, are being explored to enhance pharmacokinetics.

Neurodegenerative Diseases

Preliminary data indicate neuroprotective effects in amyloid-β-induced neuronal models (40% reduction in apoptosis at 10 µM). The hydroxyethyl group may facilitate blood-brain barrier penetration, though further optimization is needed .

ParameterValueModel
Acute Oral LD₅₀1,250 mg/kgRat
GenotoxicityNegative (Ames test)In vitro
CardiotoxicityQTc prolongation at >30 mg/kgCanine telemetry

Hepatotoxicity concerns arise at high doses (ALT elevation ≥3× baseline), necessitating dose-limiting strategies.

Regulatory Status and Future Directions

Current Status

Designated for research use only, with no clinical trials reported . Regulatory filings anticipate IND submission by Q3 2026 pending completion of GLP tox studies.

Research Priorities

  • Pharmacokinetic optimization: Prodrug strategies to enhance oral bioavailability (currently 22% in rats) .

  • Targeted delivery: Nanoparticle encapsulation for sustained release and reduced hepatic exposure.

  • Broad-spectrum applications: Exploration in glaucoma (via ocular β-3 agonism) and overactive bladder .

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